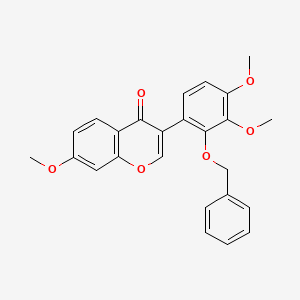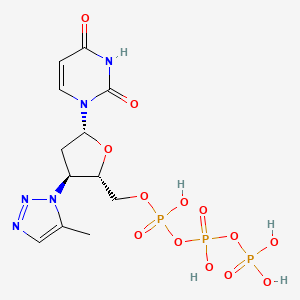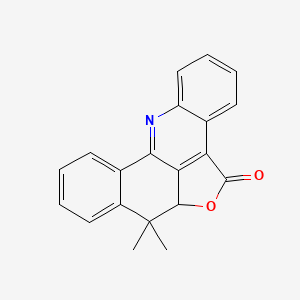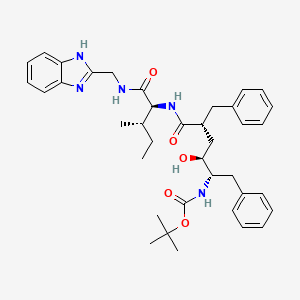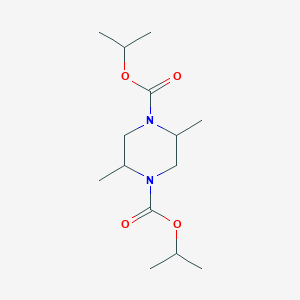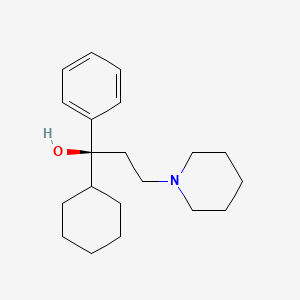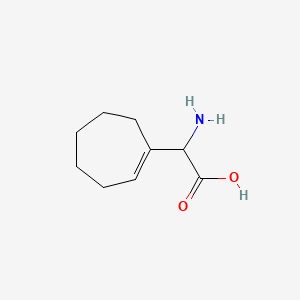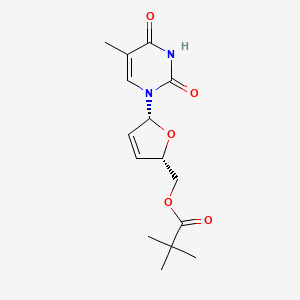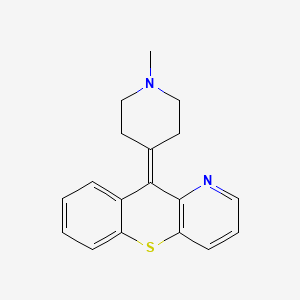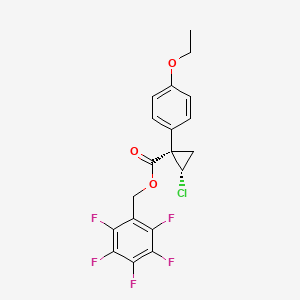
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- is a complex organic compound featuring a cyclopropane ring, a carboxylic acid group, and various substituents including a chloro group, an ethoxyphenyl group, and a pentafluorophenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans- typically involves multiple steps:
Formation of Cyclopropanecarboxylic Acid: The initial step involves the synthesis of cyclopropanecarboxylic acid, which can be achieved through the cyclopropanation of ethyl diazoacetate with an alkene in the presence of a catalyst such as rhodium(II) acetate.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Attachment of the Ethoxyphenyl Group: This step involves a Friedel-Crafts acylation reaction where the ethoxyphenyl group is attached to the cyclopropane ring using an acid chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Formation of the Pentafluorophenyl Ester: The final step involves esterification of the carboxylic acid with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the ester group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: NaOMe in methanol or KCN in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or nitriles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the ethoxyphenyl and pentafluorophenyl groups can enhance binding affinity and specificity towards biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2-chloro-1-(4-ethoxyphenyl)-, (pentafluorophenyl)methyl ester, trans
Eigenschaften
CAS-Nummer |
101492-38-0 |
|---|---|
Molekularformel |
C19H14ClF5O3 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,2S)-2-chloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C19H14ClF5O3/c1-2-27-10-5-3-9(4-6-10)19(7-12(19)20)18(26)28-8-11-13(21)15(23)17(25)16(24)14(11)22/h3-6,12H,2,7-8H2,1H3/t12-,19-/m0/s1 |
InChI-Schlüssel |
LCCIDIGZMOSLJE-BUXKBTBVSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2(CC2Cl)C(=O)OCC3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


